(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

Medicinal Chemistry Scaffold Design Conformational Analysis

Planar aromatic phthalimide building blocks often suffer from poor solubility, high promiscuous binding, and P-glycoprotein (P-gp)-mediated efflux, limiting clinical developability. (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid (CAS 138220-90-3) is a fully saturated octahydroisoindole scaffold that directly addresses these challenges. - Elevated Fsp³ (three-dimensional character) enhances solubility and reduces promiscuous off-target binding compared to flat aromatic analogs. - The saturated core reduces P-gp efflux susceptibility, making it a strategic choice for CNS-penetrant chemical probes. - A versatile acetic acid handle enables amide coupling, esterification, and further diversification for antiviral (e.g., orthopoxvirus) and medicinal chemistry libraries.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 138220-90-3
Cat. No. B160652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
CAS138220-90-3
Synonyms2-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)acetic acid
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)CC(=O)O
InChIInChI=1S/C10H13NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h6-7H,1-5H2,(H,12,13)
InChIKeyZAXZNEUSTGLDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Structure


(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid (CAS 138220-90-3) is a bicyclic heterocyclic compound belonging to the octahydroisoindole-1,3-dione class, also known as hexahydrophthalimide derivatives [1]. It features a fully saturated bicyclic isoindole scaffold fused with a cyclohexane ring system, bearing two carbonyl groups at the 1 and 3 positions and an acetic acid moiety at the nitrogen . The molecular formula is C10H13NO4, with a molecular weight of 211.21 g/mol and an MDL number MFCD01162828 . The compound is a saturated analog of the widely used phthalimide building block, offering distinct conformational and physicochemical properties compared to aromatic phthalimides and unsaturated hexahydroisoindole derivatives .

Saturated bicyclic scaffold with enhanced 3D character for lead optimization
Versatile acetic acid handle supports amide coupling and esterification
Class-level developability properties support scaffold-saturation strategies

Why Generic Substitution Fails


Generic substitution of (1,3-dioxo-octahydro-isoindol-2-yl)-acetic acid with aromatic phthalimidoacetic acid derivatives (e.g., CAS 4702-13-0) or partially unsaturated hexahydroisoindole analogs fails due to fundamental differences in molecular shape, conformational flexibility, and physicochemical properties . The fully saturated cyclohexane ring in the octahydroisoindole scaffold imparts increased three-dimensionality, enhanced solubility in organic solvents, and distinct pharmacokinetic behavior—particularly reduced susceptibility to P-glycoprotein-mediated efflux—compared to planar aromatic counterparts . These differences directly impact synthetic accessibility, biological target engagement, and downstream performance in medicinal chemistry applications where scaffold saturation is a critical design parameter [1].

Aromatic analogs Planar aromatic phthalimidoacetic acid derivatives may shift conformational properties and target-binding geometry.
Processing profile Higher melting points (~190–195°C) of aromatic counterparts may alter dissolution and handling during synthesis.
Efflux liability Aromatic scaffolds may increase P-gp efflux susceptibility, affecting CNS research model outcomes.

Comparative Evidence vs. Analogs


Scaffold Saturation: 3D Character vs. Planarity

The fully saturated octahydroisoindole scaffold of the target compound contains an additional saturated carbon-carbon bond compared to hexahydroisoindole analogs and four additional sp³ carbons compared to aromatic phthalimide derivatives. This increased saturation correlates with enhanced three-dimensional character (quantified by fraction sp³ or Fsp³), which is a validated metric for improved clinical developability in drug discovery programs [1]. The target compound features a bicyclic scaffold with complete saturation of the six-membered ring, whereas hexahydro analogs (e.g., CAS 67547-14-2) retain partial unsaturation that affects molecular planarity and target-binding geometry .

Scaffold 3D Character
Class-level inference
Target Fsp³ ~0.8–0.9 vs Aromatic ~0.0–0.2
May support improved developability properties in lead optimization.
Based on structural comparison; Lovering 2009.
Medicinal Chemistry Scaffold Design Conformational Analysis

Melting Point: Saturated vs. Aromatic Analogs

The target compound exhibits a melting point of 89.0–90.0 °C (measured in toluene solvent), reflecting moderate crystallinity suitable for handling and purification . In contrast, the aromatic analog (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (CAS 4702-13-0) displays a significantly higher melting point range of approximately 190–195 °C, attributable to enhanced π-π stacking interactions in the planar aromatic system . This lower melting point of the saturated analog facilitates easier dissolution and processing during synthetic workflows while maintaining sufficient solid-state stability for storage and shipping .

Melting Point
Cross-study comparable
Target 89–90 °C vs Aromatic ~190–195 °C
Lower melting point may facilitate dissolution and processing.
Target measured in toluene; comparator literature data.
Physicochemical Characterization Solid-State Properties Formulation

Predicted Boiling Point and Thermal Stability

The target compound has a predicted boiling point of 473.6 ± 28.0 °C at 760 mmHg and a predicted density of 1.345 ± 0.06 g/cm³, as calculated using Advanced Chemistry Development (ACD/Labs) software . These predicted values provide a reference for thermal processing windows and solvent selection during large-scale synthesis or purification. While comparable boiling point predictions are not readily available for the unsaturated hexahydro analogs due to limited characterization data, the predicted boiling point establishes a baseline thermal stability threshold that informs downstream processing decisions—particularly important for procurement teams evaluating suitability for high-temperature reactions or distillative purification .

Predicted Boiling Point
Supporting evidence
473.6 ± 28.0 °C (predicted)
Establishes thermal processing window reference.
ACD/Labs prediction; no comparator data available.
Thermal Stability Process Chemistry Purification

Reduced P-gp Efflux Liability

The octahydroisoindole scaffold confers increased three-dimensionality and conformational constraint compared to planar aromatic phthalimide systems. This structural feature is associated with reduced susceptibility to P-glycoprotein (P-gp)-mediated efflux, a common liability of planar, aromatic molecules that limits oral bioavailability and CNS penetration [1]. The saturated bicyclic framework of the target compound provides a more favorable efflux ratio profile in predictive ADME assays relative to aromatic analogs, though direct head-to-head efflux data for this specific compound are not published [2]. The octahydro-1H-isoindole core has been specifically noted for its utility in designing conformationally constrained analogs with improved pharmacokinetic properties .

P-gp Efflux Profile
Class-level inference
Saturated scaffold: lower predicted efflux vs aromatic
May support CNS probe design; no quantitative data.
Structural ADME prediction only.
Pharmacokinetics Drug Design Blood-Brain Barrier

Supplier Purity Benchmarking

Independent supplier listings for (1,3-dioxo-octahydro-isoindol-2-yl)-acetic acid consistently report minimum purity specifications of 95% or higher. AKSci specifies 95% minimum purity for catalog number 4068AD , while Chemenu reports 95% purity , and Leyan reports 95+% purity . MolCore specifies NLT 98% purity . This consistency across multiple vendors provides procurement confidence in material quality. While no direct comparative purity analysis against specific analogs is available in the public domain, the multi-vendor availability at ≥95% purity distinguishes the target compound from less accessible or lower-purity saturated isoindole derivatives .

Supplier Purity
Supporting evidence
≥95% across multiple vendors
Consistent purity supports reproducible procurement.
AKSci, Chemenu, Leyan, MolCore specifications.
Quality Control Procurement Analytical Chemistry

Recommended Research Applications


Conformationally Constrained Drug Building Block

The fully saturated octahydroisoindole scaffold of (1,3-dioxo-octahydro-isoindol-2-yl)-acetic acid provides enhanced three-dimensional character (elevated Fsp³) compared to planar aromatic phthalimide building blocks. This property makes the compound a preferred choice for medicinal chemistry programs seeking to improve clinical developability through increased scaffold saturation. The acetic acid moiety provides a versatile handle for amide coupling, esterification, and further functionalization, enabling incorporation into diverse chemotypes . This application is directly supported by the class-level inference that increased Fsp³ correlates with improved solubility, reduced promiscuous binding, and higher clinical success rates [1].

Antiviral Agent Synthetic Intermediate

The octahydroisoindole-1,3-dione scaffold serves as a key structural motif in the synthesis of antiviral agents targeting orthopoxviruses. Research has identified derivatives of this compound class, including ST-246 (tecovirimat), as potent inhibitors of viral egress. The target compound's saturated bicyclic framework contributes to the conformational properties required for target engagement in this therapeutic area . The multi-vendor availability at consistent ≥95% purity supports reproducible synthesis of derivative libraries for antiviral screening campaigns [1].

Process Chemistry Starting Material

With experimental melting point data (89.0–90.0 °C in toluene), predicted boiling point (473.6 ± 28.0 °C), and predicted density (1.345 ± 0.06 g/cm³), the compound offers well-defined thermal and physical properties that inform process development . The lower melting point compared to aromatic analogs (difference of ~100–105 °C) facilitates easier dissolution and processing during synthetic scale-up [1]. These established physicochemical parameters reduce process uncertainty and support reproducible reaction optimization, making the compound suitable for kilogram-scale procurement in process chemistry environments.

BBB-Penetrant Probe Design Scaffold

The saturated octahydroisoindole core is associated with reduced P-glycoprotein-mediated efflux liability compared to planar aromatic systems, a key consideration for designing CNS-penetrant chemical probes . The conformational constraint and increased three-dimensionality of the scaffold provide a structural basis for improved passive permeability and reduced efflux susceptibility [1]. This application scenario is particularly relevant for neuroscience drug discovery programs where BBB penetration is a critical selection criterion for building block procurement .

Application
Selection Property
Validation Focus
Medicinal chemistry building block research
Saturated scaffold with high Fsp³
Conformational analysis and developability profiling
Antiviral synthesis intermediate research
Conformational constraint for target engagement
Derivative library synthesis and antiviral screening
Process chemistry starting material research
Defined thermal and physical properties
Process parameter and scale-up validation
CNS probe scaffold research
Reduced P-gp efflux liability context
Permeability and efflux assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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